molecular formula C6H12F3N B1397908 1,1,1-Trifluoro-4-methylpentan-3-amine CAS No. 1248444-86-1

1,1,1-Trifluoro-4-methylpentan-3-amine

Cat. No. B1397908
M. Wt: 155.16 g/mol
InChI Key: IHZYNDVGXILSGV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpentan-3-amine (TMA) is an organic compound with a variety of uses in laboratory experiments, scientific research, and industrial applications. It is a colorless, volatile liquid with a molecular weight of 133 g/mol and a boiling point of 48.7 °C. TMA is a versatile compound that is used as a reagent or solvent in chemical reactions, and it is also used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Synthesis Techniques

1,1,1-Trifluoro-4-methylpentan-3-amine is synthesized using specialized techniques due to its complex structure. A notable method is the liquid-phase photofluorination, which involves the controlled addition of materials to be fluorinated to a well-stirred F2-saturated inert solvent with simultaneous UV irradiation. This technique is effective for the synthesis of isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines (Scherer, Yamanouchi, & Onox, 1990).

Ionic Liquids Synthesis

1,1,1-Trifluoro-4-methylpentan-3-amine is used in the synthesis of fluorine-containing ionic liquids. These ionic liquids, synthesized from N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones, exhibit low melting points and low viscosities, making them valuable in various industrial applications (Li, Zeng, Garg, Twamley, & Shreeve, 2008).

CO2 Capture

In the context of greenhouse gas control, 1,1,1-Trifluoro-4-methylpentan-3-amine plays a role in CO2 capture from industrial processes. It is used in novel amine solvent blends for capturing CO2 more efficiently and energy-effectively compared to traditional methods (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Oligomerization and Fluorination

This compound is involved in the oligomerization and fluorination of hexafluoropropene. The process leads to the formation of various perfluoroalkanes and perfluoroamines, contributing to the development of new materials with potential applications in different fields (Von Halasz, Kluge, & Martini, 1973).

Perfluorotertiary Amines Synthesis

1,1,1-Trifluoro-4-methylpentan-3-amine is also significant in the synthesis of perfluorotertiary amines. These amines are challenging to synthesize using conventional methods, but liquid-phase photofluorination has proven effective in obtaining them in good yields (Ono, Yamanouchi, & Scherer, 1995).

properties

IUPAC Name

1,1,1-trifluoro-4-methylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(2)5(10)3-6(7,8)9/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZYNDVGXILSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-methylpentan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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